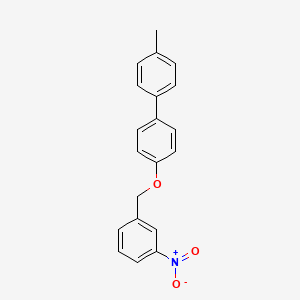
N-(2,6-dichlorophenyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-2-ethylbutanamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, a group of compounds that play an important role in inflammation and pain.
Mecanismo De Acción
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the synthesis of prostaglandins, diclofenac reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to have antioxidant properties. In addition, diclofenac has been shown to modulate the activity of various enzymes, including nitric oxide synthase (NOS), phospholipase A2 (PLA2), and lipoxygenase (LOX).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used N-(2,6-dichlorophenyl)-2-ethylbutanamide in laboratory experiments due to its well-established pharmacological effects and low toxicity. However, it is important to note that diclofenac can interfere with the activity of other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on diclofenac. One area of interest is the development of diclofenac derivatives with improved pharmacological properties, such as increased selectivity for COX-2 enzymes and reduced toxicity. Another area of interest is the investigation of the potential use of diclofenac in the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the mechanisms of action of diclofenac and its effects on various signaling pathways and cellular processes.
Métodos De Síntesis
Diclofenac can be synthesized by several methods, including the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-ethylbutyric acid. Another method involves the reaction of 2,6-dichlorobenzoyl chloride with 2-ethylbutyric acid in the presence of a base.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain. In addition, diclofenac has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-9(13)6-5-7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHNXCFVQTXCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-ethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)







![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
